molecular formula C27H30O17 B3338718 2-(4-Hydroxyphenyl)-5,7-dihydroxy-6,8-bis(beta-D-glucopyranosyloxy)-4H-1-benzopyran-4-one CAS No. 90456-53-4

2-(4-Hydroxyphenyl)-5,7-dihydroxy-6,8-bis(beta-D-glucopyranosyloxy)-4H-1-benzopyran-4-one

Cat. No. B3338718
CAS RN: 90456-53-4
M. Wt: 626.5 g/mol
InChI Key: CSNXTSWTBUEIJB-UHFFFAOYSA-N
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Description

The compound “2-(4-Hydroxyphenyl)-5,7-dihydroxy-6,8-bis(beta-D-glucopyranosyloxy)-4H-1-benzopyran-4-one” is a flavonoid glycoside. Flavonoid glycosides are a type of polyphenolic compound that are widely distributed in the plant kingdom. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects .


Synthesis Analysis

The synthesis of such a compound would likely involve the glycosylation of a flavonoid aglycone with two glucose units. Glycosylation is a common reaction in organic chemistry where a glycosyl donor is attached to another molecule called the aglycone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple hydroxyl groups and glycosidic linkages. The flavonoid backbone typically consists of two aromatic rings (A and B rings) connected by a three-carbon bridge that forms a closed pyran ring (C ring) .


Chemical Reactions Analysis

Flavonoid glycosides can undergo a variety of chemical reactions, primarily due to their hydroxyl groups. They can participate in oxidation-reduction reactions, and their glycosidic linkages can be hydrolyzed under acidic or enzymatic conditions .

Mechanism of Action

The mechanism of action of flavonoid glycosides is often related to their antioxidant activity. They can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells .

Future Directions

Future research on flavonoid glycosides is likely to focus on their potential therapeutic applications, particularly in relation to their antioxidant, anti-inflammatory, and anticancer effects. Additionally, research may also focus on improving methods for their synthesis and extraction from natural sources .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-12-15(32)18(35)20(37)26(41-12)43-24-17(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-23(14)25(22(24)39)44-27-21(38)19(36)16(33)13(7-29)42-27/h1-5,12-13,15-16,18-21,26-30,32-39H,6-7H2/t12-,13-,15-,16-,18+,19+,20-,21-,26+,27+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNXTSWTBUEIJB-PXJYGDGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126527
Record name 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vicinin 2

CAS RN

90456-53-4
Record name 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90456-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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